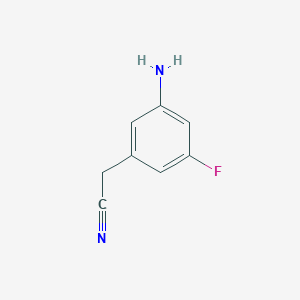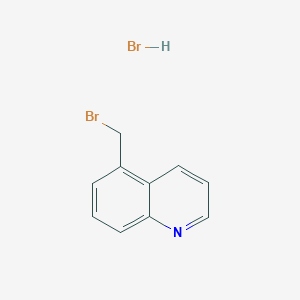
5-(Bromomethyl)quinoline hydrobromide
Übersicht
Beschreibung
5-(Bromomethyl)quinoline hydrobromide is an organic compound used in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C10H9Br2N .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Alkylation of azacrowns with benzylic halides can attach fluorionophoric substituents onto the ring .Molecular Structure Analysis
The molecular formula of 5-(Bromomethyl)quinoline hydrobromide is C10H9Br2N . The average mass is 302.993 Da and the monoisotopic mass is 300.910156 Da .Chemical Reactions Analysis
The chemical reactions involving quinolines often employ α,β-unsaturated aldehydes . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .Physical And Chemical Properties Analysis
The molecular formula of 5-(Bromomethyl)quinoline hydrobromide is C10H9Br2N, and it has an average mass of 302.993 Da .Wissenschaftliche Forschungsanwendungen
Electrophilic Intramolecular Heterocyclization
A study by Avetisyan et al. (2007) demonstrated electrophilic intramolecular heterocyclization involving 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol and bromine, leading to the formation of 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide. This compound was then converted into various 2-alkoxymethyl- and 2-dialkylaminomethyl-4-methylfuro[3,2-c]quinolines, showcasing the utility of bromomethylquinoline derivatives in synthesizing heterocyclic compounds with potential biological activities (Avetisyan, Aleksanyan, & Sargsyan, 2007).
Synthesis and Bromination of Quinolone Derivatives
Ukrainets et al. (2007) and (2009) reported on the synthesis and bromination of 4-hydroxy-2-quinolones, resulting in the production of 2-bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo[3,2-a]quinolines. These studies emphasize the role of bromomethylquinoline derivatives in the synthesis of complex quinolone structures with potential for further chemical modifications and applications in pharmaceutical synthesis (Ukrainets, Bereznyakova, Gorokhova, Turov, & Shishkina, 2007); (Ukrainets, Liu, Bereznyakova, & Turov, 2009).
Synthesis of Polycyclic Quinoline Derivatives
Research by Sabo et al. (2021) on the regio-selectivity of electrophilic intramolecular cyclization of 2-methallylthio-3-(hydroxyiminomethyl)quinoline demonstrated the formation of tricyclic quinoline derivatives. This highlights the application of bromomethylquinoline in constructing complex quinoline-based frameworks with potential biological activity (Sabo, Zapototskyi, Kut, Kut, Filak, Onysko, & Lendel, 2021).
Bromination in Strong Acid
Brown and Gouliaev (2004) explored the bromination of quinoline, among other compounds, in strong acids, which resulted in regioselective monobromination. This process showcases the versatility of bromomethylquinoline derivatives in selective bromination reactions, crucial for developing targeted synthetic pathways for complex organic molecules (Brown & Gouliaev, 2004).
Eigenschaften
IUPAC Name |
5-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYUPXBEUSTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)quinoline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
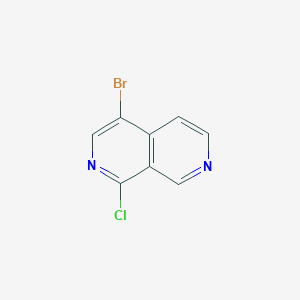
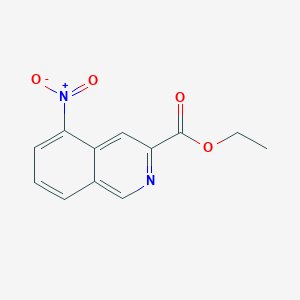

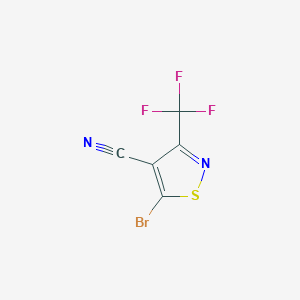
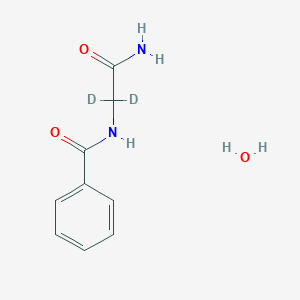
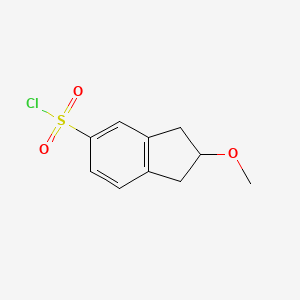
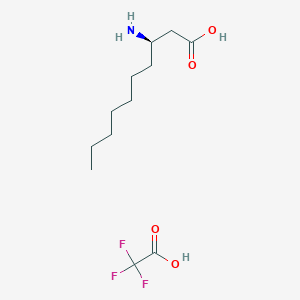
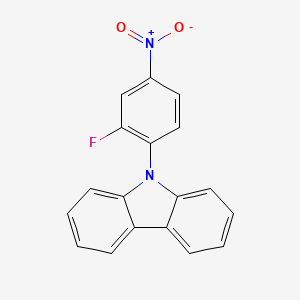
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)
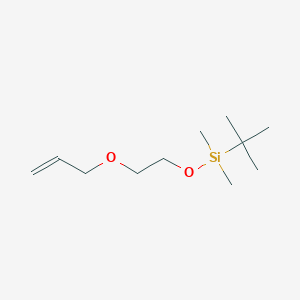
![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
